2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride
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Overview
Description
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a compound that features a piperidine ring and a pyridine ring, connected via a methylene bridgeThe presence of both piperidine and pyridine moieties makes it a versatile building block for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylene Bridge: The methylene bridge can be introduced via alkylation reactions. This involves the use of alkyl halides under basic conditions to form the desired linkage.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the piperidine and pyridine rings via the methylene bridge, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, altering their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory properties.
Matrine: An alkaloid with antiviral and anticancer properties.
Berberine: A compound with antimicrobial and antidiabetic properties.
Tetrandine: A compound with anticancer and anti-inflammatory properties.
Uniqueness
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to its dual piperidine and pyridine structure, which allows for versatile chemical modifications and a wide range of biological activities. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H19Cl2N3 |
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Molecular Weight |
264.19 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-3-6-14-11(8-10)7-9-1-4-13-5-2-9;;/h3,6,8-9,13H,1-2,4-5,7H2,(H2,12,14);2*1H |
InChI Key |
VFSGRDUGUQKCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
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